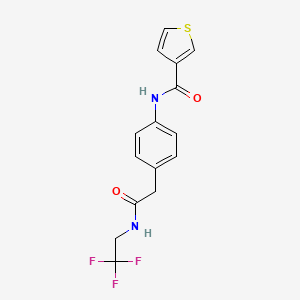

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

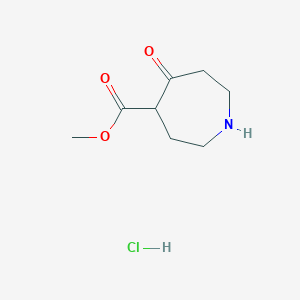

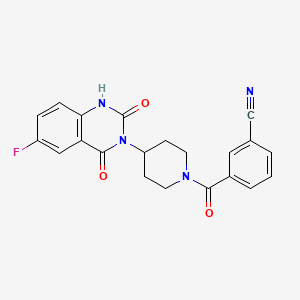

The compound "N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-3-carboxamide" is a synthetic molecule that appears to be related to a class of compounds that include thiophene as a core structural component. Thiophene derivatives are known for their diverse biological activities, which often make them the subject of pharmaceutical research. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized and studied in these papers offer insights into the potential characteristics and activities of the compound of interest.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves multi-step organic reactions, starting from simple precursors to more complex structures. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of isocyanato compounds with amines, followed by cyclization with hydrazine hydrate . Similarly, substituted thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide using various organic reagents . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For instance, the crystal structure of a related compound was determined to belong to the monoclinic system with specific cell parameters . Understanding the molecular structure is crucial for predicting the physical and chemical properties of the compound and for designing molecules with desired biological activities.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their interaction with biological targets. The antimicrobial and antitumor activities of some thiophene derivatives have been attributed to their ability to interact with specific proteins or DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of trifluoromethyl groups can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The antimicrobial and antitumor activities of these compounds suggest that they may have favorable interactions with biological membranes and targets .

科学的研究の応用

Heterocyclic Synthesis and Antibiotic Applications

Thiophene-2-carboxamide derivatives, including structures related to the specified compound, have been synthesized and evaluated for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in developing new antibacterial drugs (G. Ahmed, 2007).

Organic Synthesis under Aqueous Conditions

A study demonstrates the efficient synthesis of 2-amino-3-carboxamide derivatives of thiophene through a four-component process involving ethyl cyanoacetate and primary or secondary amines under aqueous conditions. This method highlights the potential for environmentally friendly synthesis routes for thiophene derivatives (M. S. Abaee, Somaye Cheraghi, 2013).

Antinociceptive Activity

Research on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides demonstrates these compounds' antinociceptive activity, suggesting their use in pain management strategies (S. Shipilovskikh et al., 2020).

Antimicrobial and Docking Studies

A study on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates reveals their antimicrobial activity and provides insights through docking studies. This underscores the therapeutic and computational chemistry applications of thiophene derivatives (YN Spoorthy et al., 2021).

Synthesis and Crystal Structure of Carboxamides

Research on diflunisal carboxamides, closely related to the inquiry, focuses on their synthesis, crystal structure, and the stability of their molecular packing, informed by hydrogen bonding patterns. This knowledge contributes to the understanding of drug design principles (Guang-xiang Zhong et al., 2010).

Bioinorganic Chemistry and Antimicrobial Activity

Cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases have been synthesized, showcasing the bioinorganic relevance of such compounds. Their higher antimicrobial activity compared to the free ligand emphasizes the potential for metal-based therapeutics (P. Singh et al., 2009).

作用機序

Target of Action

Similar compounds have been known to target pain-sensitive and innervated peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor . This suggests that N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide may interact with its targets by binding to them and inhibiting their normal function.

Pharmacokinetics

The trifluoroethyl group present in the compound is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

特性

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2S/c16-15(17,18)9-19-13(21)7-10-1-3-12(4-2-10)20-14(22)11-5-6-23-8-11/h1-6,8H,7,9H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHDWTKERFOJGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

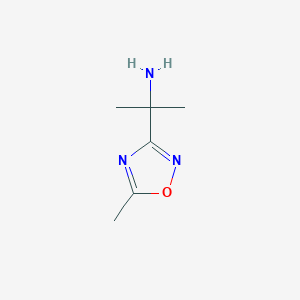

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)

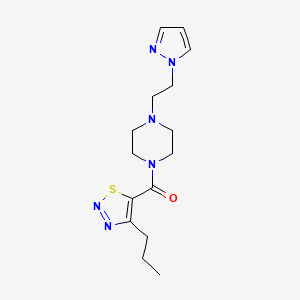

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

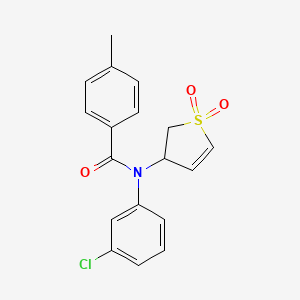

![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)